N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide
Overview
Description
N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide is a complex organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring, a butyl group, an ethoxy group, and a nitrobenzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with butyl bromide to form 6-butyl-1,3-benzothiazole.
Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Ethoxylation: The nitrobenzothiazole intermediate is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Amidation: Finally, the ethoxy-nitrobenzothiazole is reacted with 4-aminobenzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, optimized reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide, alkyl halides.
Major Products Formed
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Amino derivatives of benzothiazole.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-butyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- N-(6-butyl-1,3-benzothiazol-2-yl)benzamide
- N-(6-butyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Uniqueness
N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide is unique due to the presence of the ethoxy and nitro groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-3-5-6-13-7-9-15-18(11-13)28-20(21-15)22-19(24)14-8-10-17(27-4-2)16(12-14)23(25)26/h7-12H,3-6H2,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWZCZBDWLLXAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OCC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.